molecular formula C21H20N4O B5755084 2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile

2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5755084
M. Wt: 344.4 g/mol
InChI Key: GZILOJCBYCYQJS-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors in the brain. This compound has been shown to have affinity for a number of receptors, including dopamine, serotonin, and adrenergic receptors, and it may act as an agonist or antagonist depending on the specific receptor subtype.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile can affect a number of physiological processes, including neurotransmitter release, receptor activation, and ion channel function. This compound has been shown to modulate the release of dopamine, serotonin, and norepinephrine, and it may also affect the activity of ion channels, such as the NMDA receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile in lab experiments include its high potency and selectivity for specific receptor subtypes. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

For research on 2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile include further studies on its mechanism of action and potential therapeutic applications. This compound may have potential as a therapeutic agent for the treatment of various diseases, and further studies are needed to fully understand its potential in this regard. Additionally, studies on the interactions between this compound and other neurotransmitter receptors may provide insights into the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 2-amino-5-methylphenol with 4-phenylpiperazine in the presence of acetic acid, followed by the addition of potassium carbonate and 4-cyanobenzaldehyde. The reaction mixture is stirred at room temperature, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. It has also been studied for its potential as a tool for the study of neurotransmitter receptors and their interactions with ligands.

properties

IUPAC Name

2-(2-methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-16-7-5-6-10-18(16)20-23-19(15-22)21(26-20)25-13-11-24(12-14-25)17-8-3-2-4-9-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZILOJCBYCYQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

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